
N-(1-cyclopropylethyl)-N,3,4-trimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclopropylethyl)-N,3,4-trimethylbenzamide, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I transcription. It has been shown to have potential as an anti-cancer agent due to its ability to disrupt ribosome biogenesis and induce DNA damage in cancer cells.
Mecanismo De Acción
N-(1-cyclopropylethyl)-N,3,4-trimethylbenzamide selectively inhibits RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). By disrupting ribosome biogenesis, N-(1-cyclopropylethyl)-N,3,4-trimethylbenzamide induces nucleolar stress and activates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. N-(1-cyclopropylethyl)-N,3,4-trimethylbenzamide has also been shown to induce DNA damage through the formation of G-quadruplex structures in the DNA.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-N,3,4-trimethylbenzamide has been shown to have a number of biochemical and physiological effects on cancer cells. It disrupts ribosome biogenesis, leading to nucleolar stress and activation of the p53 pathway. This results in cell cycle arrest and apoptosis in cancer cells. N-(1-cyclopropylethyl)-N,3,4-trimethylbenzamide also induces DNA damage through the formation of G-quadruplex structures in the DNA. In addition, N-(1-cyclopropylethyl)-N,3,4-trimethylbenzamide has been shown to have anti-angiogenic effects, inhibiting the growth of blood vessels that supply nutrients to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-cyclopropylethyl)-N,3,4-trimethylbenzamide is its selectivity for cancer cells with high levels of ribosome biogenesis. This makes it a promising anti-cancer agent with potential for use in a wide range of cancer types. However, N-(1-cyclopropylethyl)-N,3,4-trimethylbenzamide has limitations in terms of its toxicity and potential for off-target effects. It has been shown to cause dose-dependent toxicity in normal cells, and further studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the development of N-(1-cyclopropylethyl)-N,3,4-trimethylbenzamide as an anti-cancer agent. One area of research is the identification of biomarkers that can predict response to N-(1-cyclopropylethyl)-N,3,4-trimethylbenzamide. This could help to identify patients who are most likely to benefit from treatment with N-(1-cyclopropylethyl)-N,3,4-trimethylbenzamide. Another area of research is the development of combination therapies that can enhance the efficacy of N-(1-cyclopropylethyl)-N,3,4-trimethylbenzamide. For example, N-(1-cyclopropylethyl)-N,3,4-trimethylbenzamide has been shown to synergize with DNA-damaging agents such as cisplatin and gemcitabine. Finally, further studies are needed to determine the safety and efficacy of N-(1-cyclopropylethyl)-N,3,4-trimethylbenzamide in humans, and to optimize dosing and treatment regimens.
Métodos De Síntesis
N-(1-cyclopropylethyl)-N,3,4-trimethylbenzamide can be synthesized through a multi-step process starting with commercially available 3,4-dimethylaniline. The first step involves the reaction of 3,4-dimethylaniline with ethyl chloroformate to form the intermediate ethyl 3,4-dimethylcarbamate. The intermediate is then reacted with cyclopropylmethylamine to form the final product, N-(1-cyclopropylethyl)-N,3,4-trimethylbenzamide.
Aplicaciones Científicas De Investigación
N-(1-cyclopropylethyl)-N,3,4-trimethylbenzamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively target cancer cells with high levels of ribosome biogenesis, such as those found in hematological malignancies and solid tumors. N-(1-cyclopropylethyl)-N,3,4-trimethylbenzamide has been shown to disrupt ribosome biogenesis, leading to the activation of the p53 pathway and induction of DNA damage in cancer cells. In preclinical studies, N-(1-cyclopropylethyl)-N,3,4-trimethylbenzamide has demonstrated efficacy against a wide range of cancer types, including breast, ovarian, and pancreatic cancer.
Propiedades
IUPAC Name |
N-(1-cyclopropylethyl)-N,3,4-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-10-5-6-14(9-11(10)2)15(17)16(4)12(3)13-7-8-13/h5-6,9,12-13H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASOAXLZKFGSER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C(C)C2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3,5-Dimethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7493668.png)
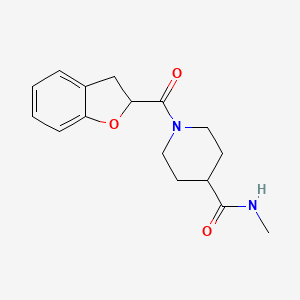
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(2-methylfuran-3-yl)methanone](/img/structure/B7493682.png)
![2-cyclopent-2-en-1-yl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B7493683.png)

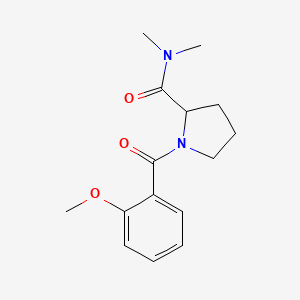
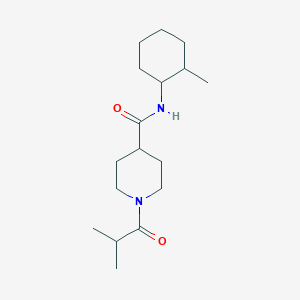
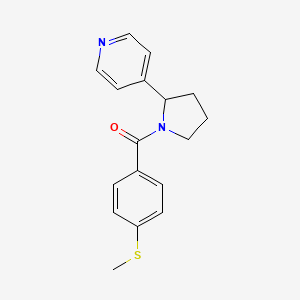
![1-[3-(dimethylamino)benzoyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B7493709.png)
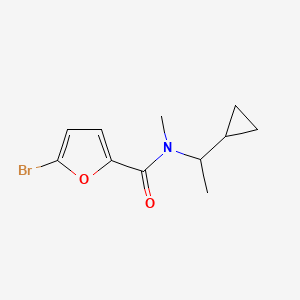
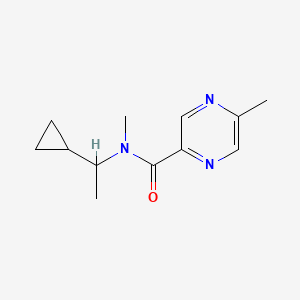

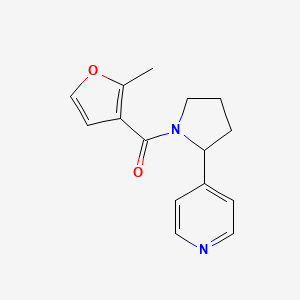
![3-cyclopropyl-5-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7493763.png)